

Independent Validation of Published AT9283 Hydrochloride Data: A Comparative Guide

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Compound of Interest

Compound Name: AT9283 hydrochloride

Cat. No.: B605658

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **AT9283 hydrochloride** with alternative kinase inhibitors, supported by published experimental data. The information is intended to assist researchers in evaluating the suitability of AT9283 for their specific research applications.

Executive Summary

AT9283 is a multi-targeted kinase inhibitor with potent activity against Aurora kinases A and B, Janus kinase 2 (JAK2), and Abl kinase (including the T315I mutant).[1][2][3][4] Its mechanism of action involves the inhibition of mitotic progression, leading to endoreduplication and apoptosis in cancer cells.[5][6] Preclinical studies have demonstrated its anti-proliferative and pro-apoptotic effects in a range of hematological and solid tumor cell lines, as well as tumor growth inhibition in xenograft models.[3][5][7] This guide compares the performance of AT9283 with two other well-characterized kinase inhibitors: Alisertib (MLN8237), a selective Aurora kinase A inhibitor, and Ruxolitinib, a potent JAK1/2 inhibitor.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity (IC₅₀, nM)

Kinase Target	AT9283	Alisertib (MLN8237)	Ruxolitinib
Aurora A	~3	1.2	-
Aurora B	~3	396.5	-
JAK1	-	-	3.3
JAK2	1.2	-	2.8
JAK3	1.1	-	>400
Abl (T315I)	4	-	-
FLT3	1-30	-	-

Data compiled from
multiple sources.[\[1\]](#)[\[4\]](#)

[\[8\]](#)

Table 2: In Vitro Anti-proliferative Activity (GI50/IC50, μ M) in Selected Cancer Cell Lines

Cell Line	Cancer Type	AT9283	Alisertib (MLN8237)	Ruxolitinib
HCT-116	Colorectal Carcinoma	< 1	0.06 - >5	-
K562	Chronic Myeloid Leukemia	0.01 - 0.021	-	-
Ba/F3 (BCR-ABL)	Pro-B Cell Leukemia	0.01 - 0.021	-	-
Granta-519	Mantle Cell Lymphoma	< 1	-	-
SUDHL-6	Diffuse Large B-cell Lymphoma	< 1	-	-
RL	Follicular Lymphoma	< 1	-	-
Multiple Myeloma Cell Lines	Multiple Myeloma	-	0.003 - 1.71	-
Neuroblastoma Cell Lines	Neuroblastoma	-	0.0076 - 0.0268	-
HEL	Erythroleukemia	-	-	0.203
Ba/F3 (JAK2 V617F)	Pro-B Cell Leukemia	-	-	0.123
Data compiled from multiple sources. [5] [7] [9] [10] [11]				

Table 3: In Vivo Anti-tumor Efficacy in Xenograft Models

Inhibitor	Cancer Model	Dosing Regimen	Tumor Growth Inhibition (TGI) / Outcome
AT9283	Mantle Cell Lymphoma (Granta-519)	20 mg/kg	Significant TGI and enhanced survival
Chronic Myeloid Leukemia (K562)	12.5 mg/kg, i.p.	Tumor regression	
Alisertib	Colorectal Cancer (PDX)	30 mg/kg	Varied response, with some models showing sensitivity
Anaplastic Large Cell Lymphoma (Karpas-299)	20 mg/kg, p.o.	68% TGI	
Ruxolitinib	Anaplastic Large Cell Lymphoma (ALK-)	50 mg/kg/day	Significant TGI
Hodgkin Lymphoma & PMBL	45.0 mg/kg	Prolonged survival	
Colorectal Cancer (LS411N)	-	Significant TGI	
Data compiled from multiple sources. [5] [7] [12] [13] [14] [15] [16]			

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific kinase.

Materials:

- Recombinant purified kinase
- Kinase-specific substrate
- ATP (Adenosine Triphosphate), often [γ - ^{33}P]ATP
- Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl_2 , 1 mM DTT)
- Test compound (e.g., **AT9283 hydrochloride**) dissolved in DMSO
- 96-well filter plates
- Phosphoric acid
- Scintillation counter

Procedure:

- Prepare serial dilutions of the test compound in kinase reaction buffer.
- In a 96-well plate, add the kinase, substrate, and test compound dilution.
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction by adding phosphoric acid.
- Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
- Wash the filter plate to remove unincorporated [γ - ^{33}P]ATP.
- Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.
- Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Cell Viability (MTS) Assay

This protocol outlines a method to assess the effect of a compound on cell proliferation.

Materials:

- Cancer cell lines
- Complete cell culture medium
- Test compound (e.g., **AT9283 hydrochloride**)
- 96-well cell culture plates
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).
- Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
- Add MTS reagent to each well according to the manufacturer's instructions.
- Incubate the plates for 1-4 hours at 37°C.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value.

Apoptosis (Annexin V) Assay

This protocol describes the detection of apoptosis by flow cytometry using Annexin V staining.

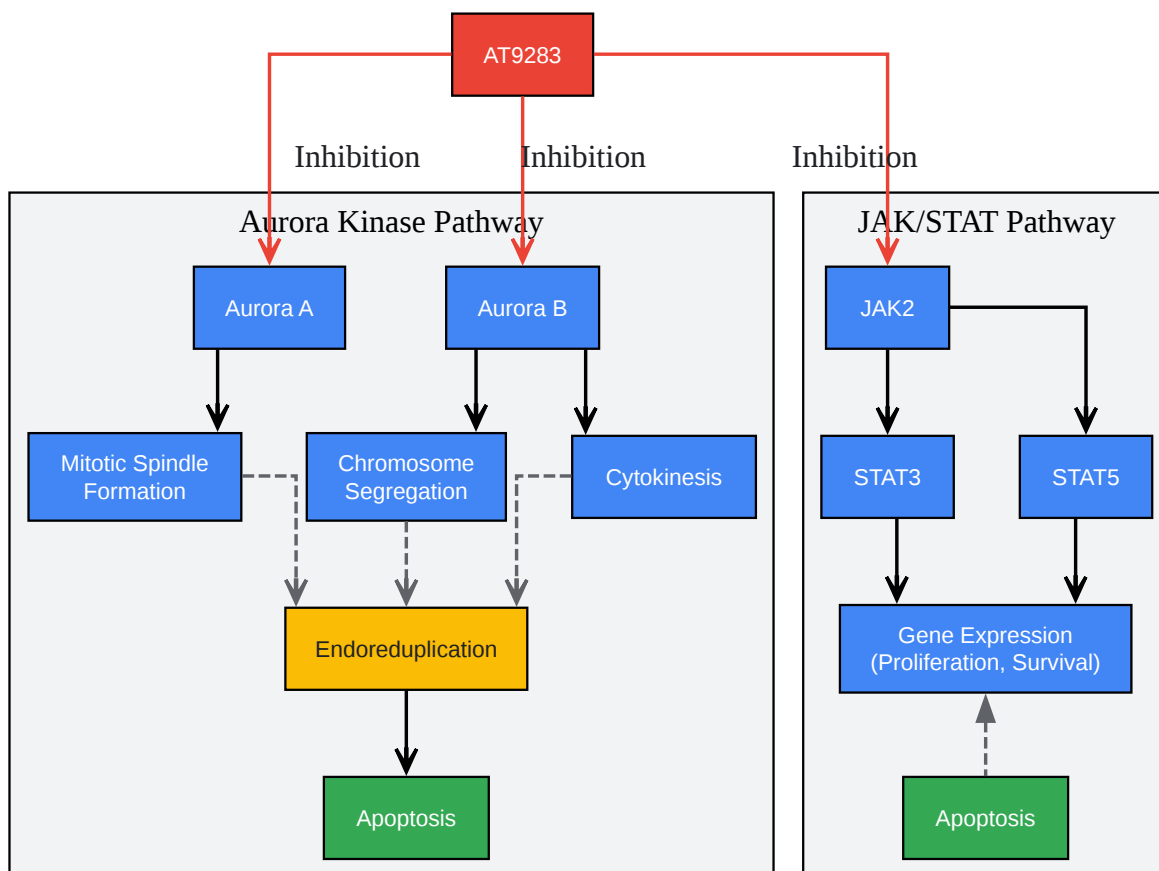
Materials:

- Treated and untreated cancer cells
- Annexin V-FITC (or other fluorochrome conjugate)
- Propidium Iodide (PI)
- Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
- Flow cytometer

Procedure:

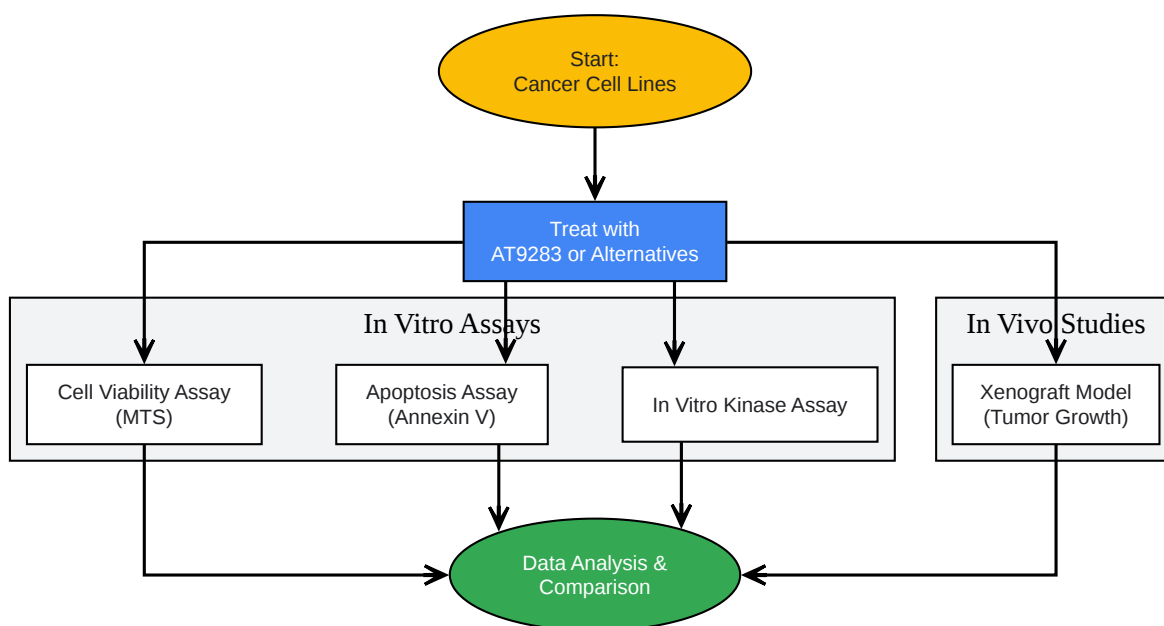
- Induce apoptosis in cells by treating with the test compound for the desired time.
- Harvest the cells (including any floating cells) and wash them with cold PBS.
- Resuspend the cells in Annexin V Binding Buffer.
- Add Annexin V-FITC and PI to the cell suspension.
- Incubate the cells in the dark at room temperature for 15 minutes.
- Analyze the stained cells by flow cytometry.
- Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Mandatory Visualization



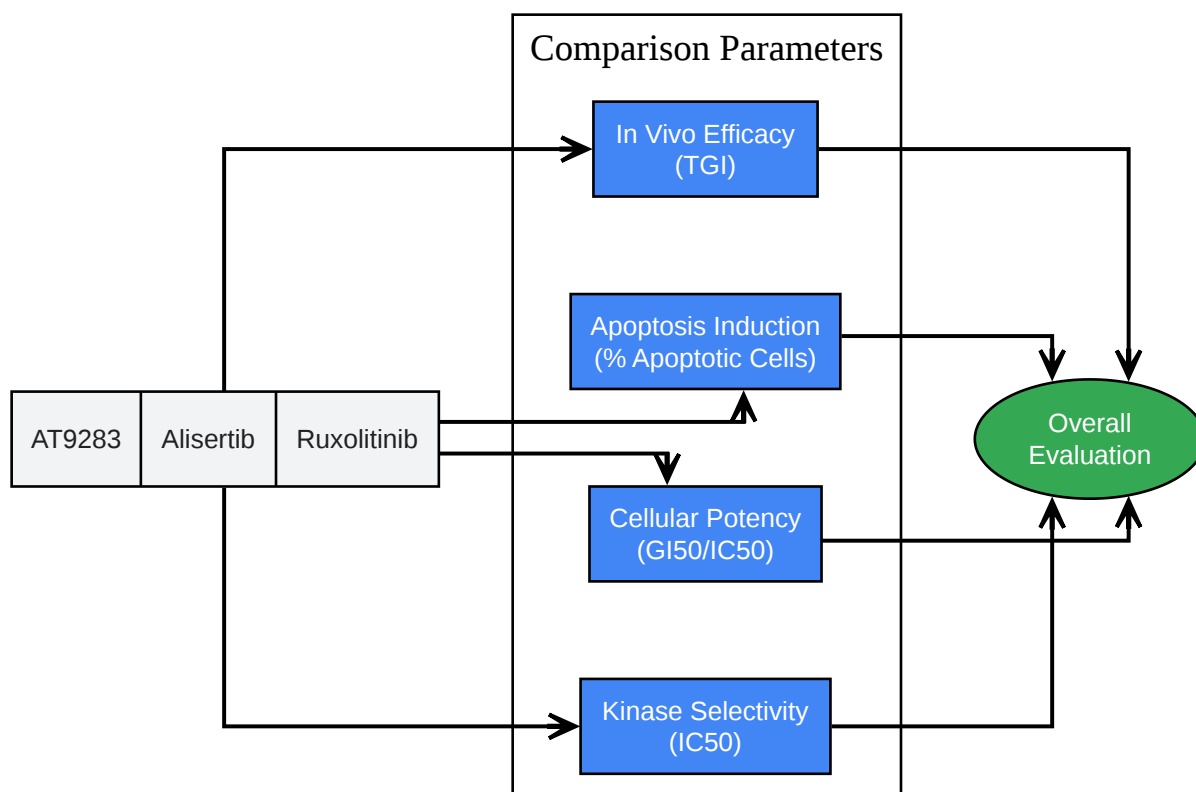
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Caption: AT9283 inhibits Aurora and JAK/STAT pathways.



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Caption: Workflow for comparing kinase inhibitors.



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Caption: Logic for inhibitor performance evaluation.

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